2-Chloro-5-(1-isopropylpyrrolidin-2-yl)pyridine
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Overview
Description
2-Chloro-5-(1-isopropylpyrrolidin-2-yl)pyridine is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a chloro group at the second position and a pyrrolidinyl group at the fifth position of the pyridine ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(1-isopropylpyrrolidin-2-yl)pyridine typically involves the reaction of 2-chloropyridine with 1-isopropylpyrrolidine under specific conditions. One common method involves the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the pyrrolidine, followed by nucleophilic substitution at the 5-position of the pyridine ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process often includes optimization of reaction conditions to maximize yield and purity. This can involve the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(1-isopropylpyrrolidin-2-yl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The pyrrolidine ring can be oxidized to form corresponding N-oxides.
Reduction Reactions: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride, potassium tert-butoxide, and various nucleophiles.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts such as palladium on carbon (Pd/C) and hydrogen gas.
Major Products
Substitution: Formation of various substituted pyridine derivatives.
Oxidation: Formation of N-oxides.
Reduction: Formation of piperidine derivatives.
Scientific Research Applications
2-Chloro-5-(1-isopropylpyrrolidin-2-yl)pyridine is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme interactions and receptor binding.
Medicine: Potential use in the development of pharmaceuticals targeting specific receptors.
Industry: Used in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-5-(1-isopropylpyrrolidin-2-yl)pyridine involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, modulating their activity. The chloro group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-Pyrrolidin-2-ylpyridine: Similar structure but lacks the chloro group.
2-Chloro-5-iodopyridine: Similar structure but with an iodine atom instead of the pyrrolidinyl group.
2-Chloropyridine: Lacks the pyrrolidinyl group.
Uniqueness
2-Chloro-5-(1-isopropylpyrrolidin-2-yl)pyridine is unique due to the presence of both the chloro and pyrrolidinyl groups, which confer specific chemical properties and reactivity. This combination allows for unique interactions with molecular targets, making it valuable in various research applications .
Properties
Molecular Formula |
C12H17ClN2 |
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Molecular Weight |
224.73 g/mol |
IUPAC Name |
2-chloro-5-(1-propan-2-ylpyrrolidin-2-yl)pyridine |
InChI |
InChI=1S/C12H17ClN2/c1-9(2)15-7-3-4-11(15)10-5-6-12(13)14-8-10/h5-6,8-9,11H,3-4,7H2,1-2H3 |
InChI Key |
KWURMOCPCMNPOZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CCCC1C2=CN=C(C=C2)Cl |
Origin of Product |
United States |
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